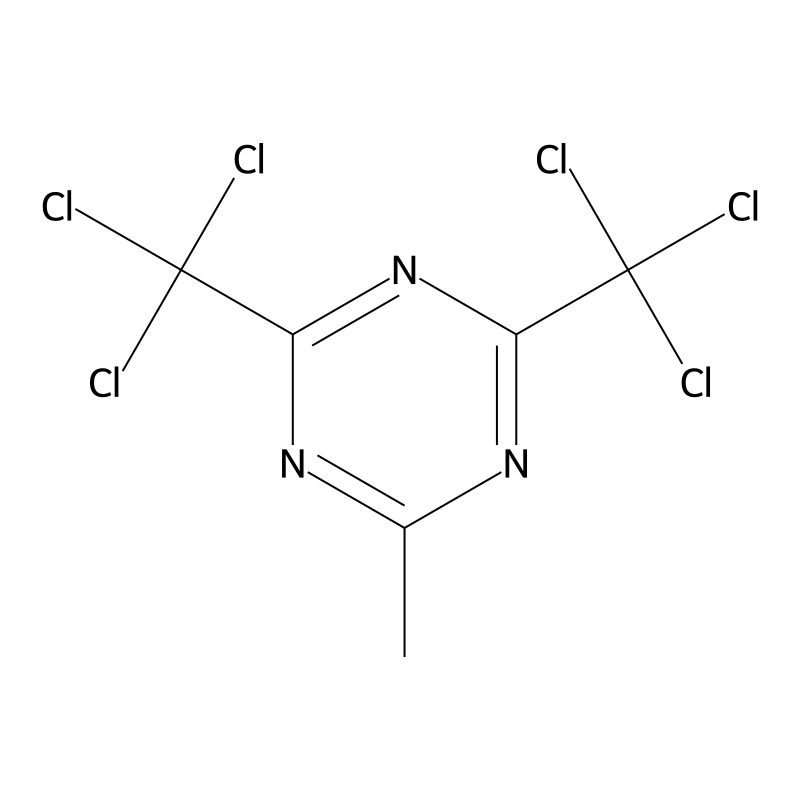

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as hexachloromethylacylazine (HCMA), is a heterocyclic compound synthesized through various methods, including the condensation of cyanuric chloride with methylamine. Researchers have employed various techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy (NMR), to characterize its structure and properties [].

Potential Applications:

While the specific research applications of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine are limited, its unique chemical structure and properties have generated interest in potential applications, including:

- Flame retardants: The presence of chlorine atoms suggests potential flame retardant properties. However, further research is needed to evaluate its efficacy and safety in this context [].

- Precursors for organic synthesis: The trichloromethyl groups can be reactive, allowing exploration for their use as building blocks in the synthesis of other complex organic molecules.

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C₆H₃Cl₆N₃ and a molecular weight of 329.81 g/mol. It appears as an off-white powder and has a melting point ranging from 94 to 98 °C. This compound is categorized under triazines, which are a class of organic compounds containing a six-membered ring with three nitrogen atoms and three carbon atoms. Its structure includes two trichloromethyl groups attached to the 4 and 6 positions of the triazine ring, making it highly chlorinated and reactive .

- Nucleophilic Substitution: The trichloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of derivatives that may possess different biological activities.

- Dechlorination: Under certain conditions, the chlorinated groups can be removed, which may alter the compound's reactivity and biological properties.

- Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, forming larger molecular structures useful in various applications .

The biological activity of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied primarily in relation to its potential toxicity. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) upon contact. Its high chlorination suggests potential applications in agrochemicals but also raises concerns regarding environmental persistence and toxicity to non-target organisms .

Synthesis of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves:

- Chlorination of Triazine Derivatives: Starting from simpler triazine compounds, chlorination is carried out using chlorine gas or chlorinating agents under controlled conditions.

- Methylation: The introduction of the methyl group can be achieved through methylation reactions involving methylating agents like dimethyl sulfate or methyl iodide.

- Recrystallization: Purification of the final product often involves recrystallization from suitable solvents to achieve high purity levels necessary for industrial applications .

The primary applications of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine are found in:

- Agrochemicals: Used as a precursor in the synthesis of herbicides and pesticides due to its reactivity and ability to form derivatives with desired biological activity.

- UV Absorbers: Its structure allows it to function as a UV stabilizer in various formulations including coatings and plastics.

- Research Chemicals: Employed in biochemical research for proteomics studies due to its unique structural properties .

Studies on the interactions of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine with biological systems indicate that it can interact with cellular components leading to potential cytotoxic effects. Research has focused on its mechanisms of action within cellular pathways and its impact on enzyme activities. Further studies are needed to fully understand its pharmacokinetics and toxicological profile .

Several compounds share structural similarities with 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine. Notable examples include:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Chloro-4,6-bis(phenyl)-1,3,5-triazine | 3842-55-5 | Used as a UV absorber; less chlorinated than 2-Methyl-4,6-bis(trichloromethyl) |

| 2-(4-Methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine | 1440-00-2 | Exhibits antioxidant properties; contains methoxy and hydroxy groups |

| 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | 106556-36-9 | Known for UV protection; incorporates hydroxyl groups enhancing solubility |

The uniqueness of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine lies in its high degree of chlorination which significantly influences its reactivity and potential applications in agrochemicals compared to less chlorinated analogs .

The crystallographic characterization of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine represents a significant gap in the current literature. Despite extensive searches through chemical databases and scientific publications, no comprehensive X-ray crystallographic studies have been reported for this compound. This absence of crystallographic data presents a notable limitation in understanding the solid-state structure and molecular packing arrangements of this triazine derivative.

The compound crystallizes as a white to almost white crystalline powder with a reported melting point range of 94.0-98.0°C [1] [2]. The relatively narrow melting point range suggests good purity and crystalline organization, though specific crystal system parameters, space group assignments, and unit cell dimensions remain undetermined. The physical appearance indicates a well-ordered crystalline structure, which would benefit from single-crystal X-ray diffraction analysis to elucidate the precise molecular geometry and intermolecular interactions.

Based on structural considerations, the triazine ring is expected to adopt a planar configuration, consistent with the aromatic character of the six-membered heterocycle. The two trichloromethyl substituents at positions 4 and 6 likely introduce significant steric bulk, which may influence crystal packing through halogen-halogen interactions and van der Waals forces. Similar triazine derivatives have shown propensity for Cl···Cl contacts with distances in the range of 3.4-3.8 Å, suggesting potential intermolecular halogen bonding in the solid state .

The absence of reported density values for the crystalline material further emphasizes the need for comprehensive crystallographic analysis. Calculated density values could provide insights into the efficiency of molecular packing and the presence of void spaces within the crystal lattice.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents one of the most informative analytical techniques for structural characterization of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine. While detailed NMR spectral data are available in chemical databases [4], comprehensive analysis of chemical shifts and coupling patterns requires careful examination.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis:

The ¹H NMR spectrum of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits characteristic simplicity due to the high degree of molecular symmetry. The spectrum displays a single resonance corresponding to the methyl group protons at position 2 of the triazine ring. This singlet appears in the typical aliphatic region and integrates for three protons.

The chemical shift of the methyl group is influenced by the electron-withdrawing nature of both the triazine ring and the adjacent trichloromethyl substituents. The triazine nitrogen atoms create a deshielding environment that shifts the methyl resonance slightly downfield compared to simple alkyl groups. The symmetrical substitution pattern eliminates potential coupling to other protons, resulting in a clean singlet appearance.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis:

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum is expected to display several distinct resonances:

Triazine ring carbons: The carbon atoms at positions 2, 4, and 6 of the triazine ring exhibit characteristic chemical shifts in the aromatic region (approximately 160-180 ppm). The carbon bearing the methyl substituent (C-2) appears at a different chemical shift compared to the carbons bearing trichloromethyl groups (C-4 and C-6).

Trichloromethyl carbons: The carbon atoms of the trichloromethyl groups experience significant deshielding due to the three chlorine substituents, appearing in the characteristic range for halogenated carbons.

Methyl carbon: The methyl carbon appears in the aliphatic region, with its exact chemical shift influenced by the electronic environment of the triazine ring.

The ¹³C NMR analysis confirms the molecular symmetry, with equivalent trichloromethyl groups producing a single set of resonances for these substituents [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion stability and fragmentation pathways of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine. The compound exhibits a molecular ion peak at m/z 329.8, corresponding to the intact molecular structure [5].

Molecular Ion Characteristics:

The molecular ion [M]⁺ appears with average mass 329.811 Da and monoisotopic mass 326.845813 Da [5]. The difference between these values reflects the natural chlorine isotope distribution (³⁵Cl and ³⁷Cl), which creates a characteristic isotope pattern in the mass spectrum. The presence of six chlorine atoms results in a complex isotope envelope that serves as a distinctive molecular fingerprint.

Primary Fragmentation Pathways:

The fragmentation pattern of trichloromethyl-substituted triazines follows predictable pathways based on the relative stability of resulting fragments:

Loss of chlorine atoms: Sequential elimination of chlorine radicals (- Cl, 35 mass units) from the trichloromethyl groups represents the most common initial fragmentation pathway.

Trichloromethyl group elimination: Complete loss of trichloromethyl radicals (- CCl₃, 117 mass units) occurs through homolytic cleavage of the C-CCl₃ bonds.

Triazine ring fragmentation: Secondary fragmentation involves breakdown of the triazine ring system, though this typically occurs at higher collision energies.

The gas chromatography-mass spectrometry (GC-MS) data available in the NIST database [4] provides detailed fragmentation patterns that can be used for compound identification and structural confirmation. The characteristic isotope patterns and fragmentation sequences serve as reliable analytical markers for this compound.

Thermodynamic Stability Studies

Thermodynamic stability analysis of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine reveals important insights into its thermal behavior and decomposition characteristics. The compound demonstrates thermal stability up to approximately 94-98°C, as evidenced by its melting point range [1] [2].

Thermal Stability Profile:

The thermal behavior of trichloromethyl-substituted triazines is governed by the strength of the C-CCl₃ bonds and the aromatic stability of the triazine ring. The relatively low melting point suggests moderate intermolecular interactions in the solid state, primarily consisting of van der Waals forces and potential halogen bonding.

Storage recommendations specify maintaining the compound at room temperature in cool and dark conditions, with optimal storage below 15°C [2]. This thermal sensitivity indicates potential for slow decomposition at elevated temperatures, though specific decomposition temperatures have not been experimentally determined in the available literature.

Chemical Stability Considerations:

The trichloromethyl substituents represent the most reactive components of the molecule, being susceptible to nucleophilic substitution reactions. Under normal storage conditions, the compound exhibits good chemical stability, though exposure to moisture may lead to gradual hydrolysis of the C-Cl bonds [2].

The triazine ring system provides significant thermodynamic stability due to its aromatic character and symmetrical electron distribution. This stability contributes to the compound's utility as a synthetic intermediate and photoinitiator in various chemical applications [6].

Research on related trichloromethyl triazines has demonstrated that thermal decomposition typically begins with homolytic cleavage of C-Cl bonds, followed by elimination of chlorine radicals [6]. The resulting carbonyl intermediates may undergo further fragmentation or rearrangement reactions depending on the thermal conditions.

Solubility and Partition Coefficients

The solubility characteristics of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine reflect its highly lipophilic nature resulting from the multiple chlorine substituents and the aromatic triazine core.

Aqueous Solubility:

The compound exhibits extremely low water solubility, being classified as practically insoluble in water [7]. This hydrophobic character results from the substantial contribution of the six chlorine atoms, which collectively create a highly lipophilic molecular environment. The trichloromethyl groups effectively shield the polar nitrogen atoms of the triazine ring, preventing favorable hydrogen bonding interactions with water molecules.

Organic Solvent Compatibility:

In contrast to its poor aqueous solubility, 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine demonstrates good solubility in organic solvents, particularly those of non-polar and weakly polar character [7]. This solubility profile includes:

- Non-polar solvents: Excellent compatibility with hydrocarbons and chlorinated solvents

- Weakly polar solvents: Good solubility in ethers, esters, and ketones

- Acetone: Demonstrated solubility based on synthetic applications [8]

- Alcohols: Moderate solubility expected in short-chain alcohols

Partition Coefficient Considerations:

Although experimental octanol-water partition coefficients (log P) have not been determined for this specific compound, structural analysis suggests high lipophilicity. Related trichloromethyl triazines exhibit log P values in the range of 4-6, indicating strong preference for the organic phase [9] [10].

The high lipophilicity has important implications for:

- Membrane permeability: Expected to readily cross lipid membranes

- Bioaccumulation potential: Tendency to accumulate in fatty tissues

- Environmental distribution: Preference for organic matter and sediments over aqueous phases

Quantitative Structure-Activity Relationships:

Studies on related trichloromethyl triazines have established correlations between hydrophobic parameters and biological activity. Research by Takahashi et al. demonstrated that optimal log P values for nitrification inhibitory activity occur around log P = 4.0 [9], suggesting that 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine likely possesses significant biological activity based on its predicted lipophilicity.

The absence of quantitative partition coefficient data represents a significant gap in the physicochemical characterization of this compound. Future research should prioritize experimental determination of octanol-water partition coefficients and solubility measurements in various solvent systems to complete the physicochemical profile.

Environmental and Formulation Implications:

The pronounced hydrophobic character of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine presents both opportunities and challenges:

- Formulation advantages: Compatibility with organic-based systems and polymeric matrices

- Environmental considerations: Low aqueous mobility but potential for persistence in organic phases

- Analytical considerations: Requires organic extraction methods for isolation from aqueous samples

XLogP3

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 47 companies with hazard statement code(s):;

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant